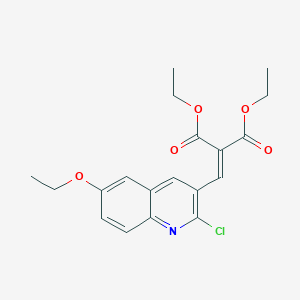
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C19H20ClNO5 and a molecular weight of 377.82 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline core substituted with chloro, ethoxy, and diethoxycarbonyl groups .
準備方法
The synthesis of 2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. One common synthetic route includes the reaction of 2-chloro-6-ethoxyquinoline with diethyl malonate under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization or chromatography .
化学反応の分析
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
科学的研究の応用
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
作用機序
The mechanism of action of 2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline can be compared with other similar compounds, such as:
2-Chloro-5,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline: This compound has similar structural features but differs in the substitution pattern on the quinoline ring.
This compound: This compound is identical in structure and serves as a direct comparison.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
1031928-71-8 |
|---|---|
分子式 |
C19H20ClNO5 |
分子量 |
377.8 g/mol |
IUPAC名 |
diethyl 2-[(2-chloro-6-ethoxyquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO5/c1-4-24-14-7-8-16-12(10-14)9-13(17(20)21-16)11-15(18(22)25-5-2)19(23)26-6-3/h7-11H,4-6H2,1-3H3 |
InChIキー |
FSOOFRYYSOWZLE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


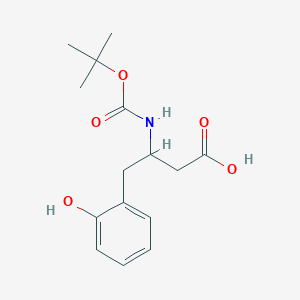

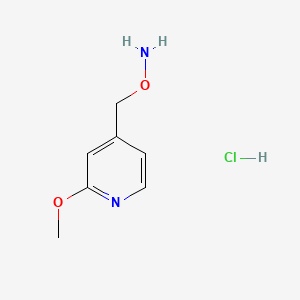

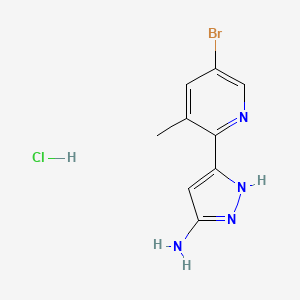
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)
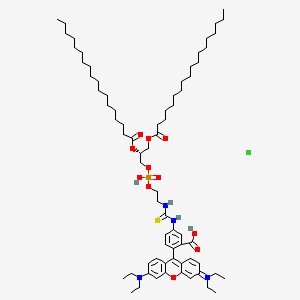
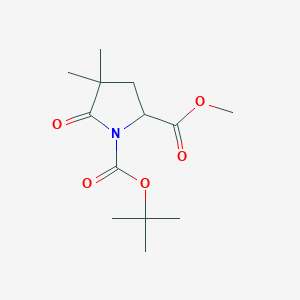
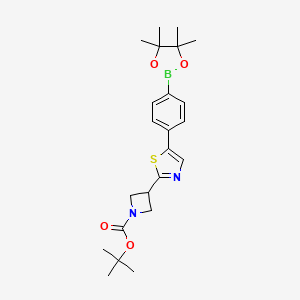
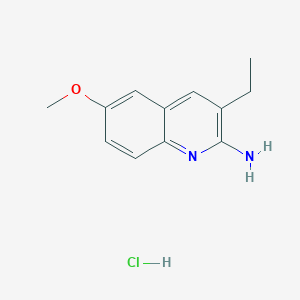
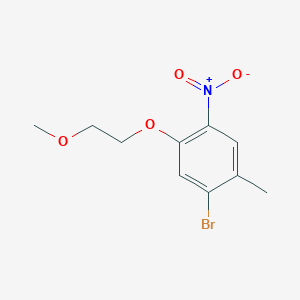
![(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
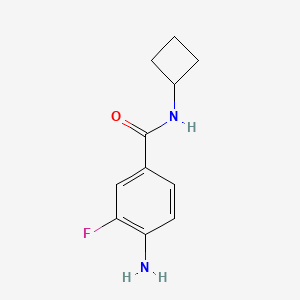
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
